6-ethoxy-N-phenyl-3-tosylquinolin-4-amine
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Overview
Description
6-ethoxy-N-phenyl-3-tosylquinolin-4-amine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-phenyl-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a strong base like sodium hydride.
Phenylation: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-phenyl-3-tosylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or tosyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethoxy-N-phenyl-3-tosylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-phenyl-3-tosylquinolin-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It can inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. It may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness
6-ethoxy-N-phenyl-3-tosylquinolin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy, phenyl, and tosyl groups enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-N-phenylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-3-29-19-11-14-22-21(15-19)24(26-18-7-5-4-6-8-18)23(16-25-22)30(27,28)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECZUQVFVHESNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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